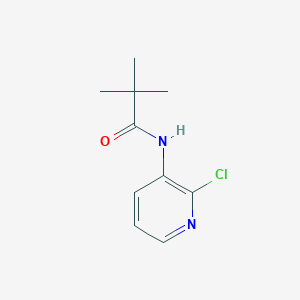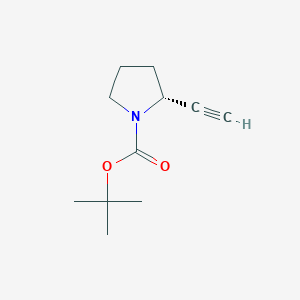
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” is a chemical compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .
Synthesis Analysis
The synthesis of compounds like “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” often involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Molecular Structure Analysis
The molecular structure of compounds similar to “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” has been optimized using methods like the DFT/B3LYP method .
Chemical Reactions Analysis
The tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), derived from commercially available tert-butyloxycarbonyl-protected amino acids, have been used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” include being clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of peptide-based drugs , suggesting that the compound may interact with a variety of biological targets depending on the specific peptide sequence it is incorporated into.
Mode of Action
It is known that the tert-butoxycarbonyl (boc) group is a common protecting group used in peptide synthesis . The Boc group protects the amino group, preventing it from reacting until the desired reaction conditions are met. Once these conditions are met, the Boc group can be removed, allowing the amino group to participate in subsequent reactions .
Biochemical Pathways
The compound is likely involved in the synthesis of peptides, which can participate in a wide range of biochemical pathways depending on their sequence and structure . The specific pathways affected would therefore depend on the context in which this compound is used.
Result of Action
The result of the compound’s action would be the synthesis of a specific peptide sequence, which could then exert a biological effect depending on its structure and the targets it interacts with . For example, it could be used to synthesize peptide-based drugs, which could have a wide range of therapeutic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of Boc deprotection can be influenced by the temperature and the presence of certain catalysts . Additionally, the compound’s stability and reactivity can be influenced by the pH and the presence of other reactive species in the environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRNQTKSNGIWBV-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595105 |
Source


|
| Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134167-07-0 |
Source


|
| Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)





